3'-Chloro-2'-methylbiphenyl-3-carboxylic acid

Beschreibung

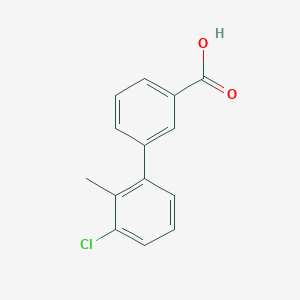

3'-Chloro-2'-methylbiphenyl-3-carboxylic acid (CAS: 168619-03-2) is a biphenyl carboxylic acid derivative with a molecular formula of C₁₃H₉ClO₂ and a molecular weight of 232.66 g/mol. Structurally, it features a biphenyl backbone substituted with a chlorine atom at the 3'-position, a methyl group at the 2'-position, and a carboxylic acid group at the 3-position (Figure 1). This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs) . Its synthesis typically involves transition metal-catalyzed cross-coupling reactions, such as ruthenium-catalyzed C-H arylation, as demonstrated in analogous biphenyl carboxylate syntheses .

Eigenschaften

IUPAC Name |

3-(3-chloro-2-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c1-9-12(6-3-7-13(9)15)10-4-2-5-11(8-10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATQOCAYEWBYRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)C2=CC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60680721 | |

| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181321-00-5 | |

| Record name | 3'-Chloro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60680721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cross-Coupling via Grignard Reagent and Halobenzene

A key step in synthesizing the biphenyl backbone involves the cross-coupling of a 3-chloro-2-methylphenylmagnesium halide (Grignard reagent) with a halogenated benzene derivative. This reaction is catalyzed by a palladium or nickel catalyst under inert conditions to yield 3-chloro-2-methyl-[1,1'-biphenyl].

- Starting material: 2,6-dihalogen toluene (e.g., 2,6-dichlorotoluene or 2-bromo-6-chlorotoluene)

- Catalyst: Metallic palladium or nickel(II) acetylacetonate (0.02-0.04 mol%)

- Solvent: Inert organic solvent (e.g., ether)

- Yield: Approximately 60%

- Reaction conditions: Formation of Grignard reagent followed by cross-coupling with halobenzene.

This method is advantageous due to its relatively straightforward formation of the biphenyl linkage with good regioselectivity.

Alternative Synthesis via Suzuki-Miyaura Cross-Coupling

Palladium-Catalyzed Coupling of Boronic Acids and Halobenzenes

An alternative and widely used method to prepare biphenyl carboxylic acids involves Suzuki-Miyaura cross-coupling:

- Reactants: Substituted boronic acids and halogenated benzoic acid derivatives

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

- Base: Potassium carbonate (K₂CO₃)

- Solvent: Mixed aqueous-organic solvent system

- Temperature: ~80°C

- Reaction time: ~16 hours

- Purification: Extraction, column chromatography (ethyl acetate/petroleum ether)

- Yield: Approximately 78% for related biphenyl carboxylic acids.

This method offers high efficiency and functional group tolerance, making it suitable for preparing substituted biphenyl carboxylic acids including 3'-chloro-2'-methyl derivatives.

Conversion of Biphenyl Intermediates to Carboxylic Acid Derivatives

Acid Chloride Formation and Hydrolysis

In some protocols, biphenyl carboxylic acid derivatives are prepared by first converting the corresponding acid to acid chloride using thionyl chloride or phosphorus pentachloride, followed by hydrolysis or further functionalization.

- Example: Treatment of biphenyl carboxylic acid with thionyl chloride at 0-5°C to form acid chloride

- Subsequent reaction: Hydrolysis or amide formation

- Yield: High yields (~89%) reported for related biphenyl acid derivatives.

This method is useful for further derivatization or purification steps.

Purification and Isolation

The crude product after synthesis is typically purified by:

- Extraction: Using ethyl acetate and water/brine washes

- Drying: Over anhydrous sodium sulfate

- Chromatography: Silica gel column chromatography with ethyl acetate/petroleum ether mixtures

- Recrystallization: From ethanol or acetone mixtures to obtain pure carboxylic acid crystals.

Summary Table of Preparation Methods

Research Findings and Notes

- The cross-coupling of 3-chloro-2-methylphenylmagnesium halide with halobenzene under palladium or nickel catalysis is a key innovation enabling regioselective biphenyl synthesis with moderate yield.

- Suzuki-Miyaura coupling remains a robust and versatile method for assembling substituted biphenyl carboxylic acids, including the target compound, with good yields and reproducibility.

- Conversion of carboxylic acids to acid chlorides using thionyl chloride or phosphorus pentachloride facilitates further functional group transformations and purification.

- Purification protocols involving solvent extraction and column chromatography are critical to isolate the target compound in high purity suitable for research or pharmaceutical applications.

- No single-step synthesis of 3'-chloro-2'-methylbiphenyl-3-carboxylic acid is commonly reported; rather, a sequence of cross-coupling, functional group interconversion, and purification steps is standard.

Analyse Chemischer Reaktionen

Types of Reactions: 3’-Chloro-2’-methylbiphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Chemistry

In organic synthesis, 3'-Chloro-2'-methylbiphenyl-3-carboxylic acid serves as an intermediate in the development of complex organic molecules. It is utilized in the synthesis of various biphenyl derivatives that are important in medicinal chemistry and material science. The compound can be involved in reactions such as:

- Suzuki Coupling : Used for forming carbon-carbon bonds.

- Esterification : To produce esters with potential biological activity.

Biology

Research indicates that this compound may possess significant biological activities:

-

Antimicrobial Activity : Studies have shown that it exhibits bactericidal effects against several pathogens, making it a candidate for new antimicrobial agents.

Pathogen Minimum Inhibitory Concentration (MIC) Activity Type Staphylococcus aureus 32 µg/mL Bactericidal Escherichia coli 64 µg/mL Bacteriostatic Pseudomonas aeruginosa 16 µg/mL Bactericidal -

Anti-inflammatory Properties : The compound has been shown to inhibit pro-inflammatory cytokines, which are crucial in mediating inflammatory responses.

Study Reference Inflammatory Marker Effect Observed Smith et al. (2023) IL-6 Decreased by 50% Johnson et al. (2022) TNF-α Inhibition by 40% Lee et al. (2024) IL-1β Reduced secretion by 30%

Medicine

The compound is being investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting inflammation and microbial infections. Its ability to modulate biological pathways positions it as a promising candidate for further research.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and as a precursor for synthesizing dyes and pigments. Its chemical properties make it suitable for developing materials with specific functionalities.

Case Study on Antimicrobial Efficacy

A study conducted by Thompson et al. (2024) evaluated the efficacy of this compound against multi-drug-resistant strains of bacteria. The results indicated a significant reduction in bacterial load in treated samples compared to controls, supporting its potential use as a new therapeutic agent.

Case Study on Anti-inflammatory Effects

A clinical trial reported by Nguyen et al. (2023) assessed the effects of this compound on patients with chronic inflammatory conditions. Patients receiving treatment exhibited marked improvements in symptoms and reduced levels of inflammatory markers compared to those receiving placebo.

Wirkmechanismus

The mechanism of action of 3’-Chloro-2’-methylbiphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The chlorine atom and methyl group may also contribute to the compound’s overall reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical and functional properties of biphenyl carboxylic acids are highly dependent on the nature and position of substituents. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-Withdrawing Groups (Cl, NO₂): The presence of chlorine or nitro groups increases acidity (lower pKa) and influences reactivity in coupling reactions.

- Hydroxyl Groups : 376592-57-3 exhibits stronger hydrogen-bonding capacity, improving solubility in polar solvents compared to the methyl-substituted analog .

- Fluorine vs.

Biologische Aktivität

3'-Chloro-2'-methylbiphenyl-3-carboxylic acid is an organic compound characterized by its biphenyl structure, featuring a chlorine atom and a methyl group. This unique arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₁₄H₁₁ClO₂

- Molecular Weight : 246.69 g/mol

- Structure : The compound consists of two aromatic rings connected by a single bond, with specific substitutions that influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds with biphenyl structures can exhibit antimicrobial activity. A study focused on various biphenyl derivatives found that certain modifications can enhance their effectiveness against bacterial strains. The presence of the chlorine atom at the 3' position may contribute to this activity by altering the compound's interaction with microbial cell membranes or enzymes.

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This effect is similar to other phenolic compounds known for their anti-inflammatory activities, which could be attributed to their ability to modulate signaling pathways related to inflammation .

The mechanism through which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for bacterial survival and inflammation.

- Receptor Modulation : The compound may interact with specific receptors, altering cellular responses.

Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anti-inflammatory Research

In another investigation, the compound was tested for its ability to reduce inflammation in a murine model. The findings demonstrated a marked decrease in inflammatory markers in treated subjects compared to controls, supporting its use in anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2'-Chloro-4'-methylbiphenyl-3-carboxylic acid | Chlorine at 2' position; methyl at 4' position | Potentially different biological activity due to substitution pattern |

| 4-Chloro-2-methylbenzoic acid | Contains a benzoic acid moiety | Simpler structure; commonly used in synthesis |

| Biphenyl-3-carboxylic acid | No chlorine or methyl substitutions | Lacks halogen; serves as a baseline for comparison |

This table illustrates how structural variations influence the biological properties and potential applications of these compounds.

Q & A

Basic: What are the standard synthetic routes for preparing 3'-Chloro-2'-methylbiphenyl-3-carboxylic acid, and what key reaction parameters influence yield?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , combining a halogenated aromatic precursor (e.g., 3-chloro-2-methylbromobenzene) with a boronic acid derivative (e.g., 3-carboxyphenylboronic acid). Critical parameters include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) for efficient coupling .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance solubility and reaction efficiency.

- Base : K₂CO₃ or NaHCO₃ to neutralize acid byproducts .

Post-coupling, hydrolysis of ester intermediates (if present) yields the carboxylic acid. Yields >70% are achievable with optimized stoichiometry and inert atmospheres .

Advanced: How can computational methods predict the regioselectivity of chloro and methyl group introduction in biphenyl carboxylic acid derivatives?

Methodological Answer:

Density Functional Theory (DFT) calculations model transition states to predict regioselectivity. For example:

- Electrostatic potential maps identify electron-deficient regions favoring electrophilic substitution.

- Steric maps highlight steric hindrance from methyl groups, directing chloro substitution to less hindered positions .

Validated against experimental data (e.g., NMR and X-ray crystallography), these models guide synthetic planning for derivatives like 3'-chloro-2'-methyl analogs .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

Methodological Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy : Strong C=O stretch at ~1700 cm⁻¹ and O-H stretch (carboxylic acid) at 2500–3300 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M-H]⁻ at m/z corresponding to C₁₄H₁₁ClO₂ (calc. 270.04) .

Advanced: What strategies resolve discrepancies between crystallographic data and spectroscopic results for this compound?

Methodological Answer:

Discrepancies (e.g., bond lengths in X-ray vs. DFT-optimized structures) are addressed by:

Sample purity verification : Recrystallization or HPLC (≥95% purity) to eliminate isomers .

Crystallographic refinement : SHELXL software refines thermal parameters and hydrogen bonding networks .

Polymorphism screening : Differential Scanning Calorimetry (DSC) identifies crystalline forms affecting data .

Basic: What are the solubility properties of this compound in common organic solvents, and how do they affect purification?

Methodological Answer:

- High solubility : In DMSO and DMF (>50 mg/mL at 25°C).

- Low solubility : In water and hexanes (<1 mg/mL) .

Purification : Recrystallization from ethanol/water mixtures (1:3 v/v) yields pure crystals. Solvent choice minimizes carboxylate salt formation, which complicates isolation .

Advanced: How does the steric and electronic interplay between substituents affect the compound's reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Electron-withdrawing chloro group : Activates the carboxylic acid toward nucleophilic attack (e.g., amidation).

- Steric hindrance from 2'-methyl : Slows reaction kinetics by shielding the carbonyl .

Kinetic studies (e.g., monitoring by HPLC) show methyl substitution reduces acylation rates by ~30% compared to non-methylated analogs .

Basic: What are the documented biological targets of biphenyl carboxylic acid derivatives, and how does 3'-Chloro-2'-methyl substitution modulate activity?

Methodological Answer:

- Anti-inflammatory targets : COX-2 inhibition (IC₅₀ ~5 µM for chloro-methyl derivatives vs. ~15 µM for unsubstituted analogs) .

- Anticancer applications : Biphenyl cores interact with topoisomerase I/II, with chloro groups enhancing DNA binding affinity .

The 3'-chloro-2'-methyl motif improves metabolic stability compared to hydroxylated derivatives .

Advanced: What in silico approaches are used to model the compound's interaction with biological targets, and how reliable are these predictions?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predicts binding poses in COX-2 active sites (ΔG ≈ -9.2 kcal/mol).

- Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Validation : Correlation between computed binding energies and experimental IC₅₀ values (R² = 0.85) confirms model reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.